Licochalcone E

描述

科学研究应用

作用机制

生化分析

Biochemical Properties

Licochalcone E interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a range of biological activities, such as antispasmodic, chemopreventive, antimalarial, antitumor, anti-inflammatory, antifungal, antioxidant, and antibacterial activities . It can regulate the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, regulate autophagy and apoptosis, and inhibit the proliferation, migration, and invasion of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress not only the generation of nitric oxide (NO) and prostaglandin (PG)E 2, but also the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 induced by lipopolysaccharide (LPS) in RAW264.7 cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study with lethal endotoxemia, the administration of this compound at 50 mg/kg for eight consecutive days significantly reduced the parasite burden in both liver and spleen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been reported to profoundly downregulate SREBF-dependent cholesterol biosynthesis, lipid metabolism, and PI3K-Akt pathways, along with significant upregulation of NRF2-dependent antioxidant and anti NF-kB-dependent inflammatory pathways .

Transport and Distribution

It is known that this compound can be used to inhibit the efflux of antineoplastic drugs from cancer cells .

准备方法

合成路线和反应条件: 由于其天然产量低,人们已经进行了几次合成工作以大量获得甘草查尔酮 E . 其中一种有效的合成路线涉及 ®-(+)-甘草查尔酮 E 的立体选择性全合成 . 此过程包括关键步骤,例如克莱森重排和烯丙基芳基醚的水加速 [3,3]-σ重排 . 反应条件通常涉及高温和特定的溶剂,如 N,N-二甲基苯胺 .

工业生产方法: 甘草查尔酮 E 的工业生产方法仍在开发中,重点是优化产量和纯度。 由于从胀果甘草中提取的产量低,目前的方法主要依赖于化学合成而不是从天然来源中提取 .

化学反应分析

反应类型: 甘草查尔酮 E 会发生各种化学反应,包括氧化、还原和取代 . 这些反应对于修饰化合物以增强其生物活性或创建用于进一步研究的衍生物至关重要。

常用试剂和条件: 涉及甘草查尔酮 E 的反应中使用的常用试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 反应条件通常涉及受控温度和特定的溶剂以确保预期的结果 .

主要形成的产物: 甘草查尔酮 E 反应形成的主要产物取决于反应类型和使用的试剂。 例如,氧化反应会导致醌的形成,而还原反应可能会产生醇衍生物 .

相似化合物的比较

生物活性

Licochalcone E (LicE) is a naturally occurring compound derived from the root of Glycyrrhiza inflata, a plant known for its medicinal properties. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Anti-Inflammatory Activity

LicE exhibits potent anti-inflammatory properties, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.

- Mechanism of Action : LicE inhibits the phosphorylation of IκB kinase (IKK) and IκBα, leading to reduced translocation of NF-κB to the nucleus and decreased expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. This was demonstrated in murine macrophages treated with lipopolysaccharide (LPS), where LicE significantly decreased the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Table 1: Anti-Inflammatory Effects of this compound

2. Anticancer Activity

LicE has shown promise as a potential chemotherapeutic agent, particularly against oral cancer cells.

- Apoptotic Mechanism : In studies involving FaDu cells (human pharyngeal carcinoma), LicE induced apoptosis through both extrinsic (death receptor-dependent) and intrinsic (mitochondrial-dependent) pathways. The treatment increased the expression of pro-apoptotic factors such as BAX and caspases while decreasing anti-apoptotic factors like Bcl-2 .

Table 2: Anticancer Effects of this compound

| Study | Cell Line | Concentration | Key Findings |

|---|---|---|---|

| FaDu cells | 50 µM | Induced apoptosis; increased cleaved caspases | |

| SIM-A9 cells | 12.5 µM | Lower cytotoxicity compared to other licochalcones; increased caspase activity |

3. Antimicrobial Activity

LicE exhibits significant antimicrobial properties, particularly against Staphylococcus aureus.

- Mechanism : LicE reduces the production of alpha-toxin in both methicillin-sensitive and methicillin-resistant strains of S. aureus. This suggests its potential as a therapeutic agent against bacterial infections .

Table 3: Antimicrobial Effects of this compound

| Study | Pathogen | Key Findings |

|---|---|---|

| Staphylococcus aureus | Potent antimicrobial activity; reduced alpha-toxin production |

4. Neuroprotective Effects

Recent studies indicate that LicE may have neuroprotective effects by inhibiting amyloid beta aggregation and promoting microglial polarization from M1 to M2.

属性

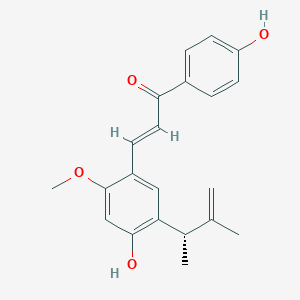

IUPAC Name |

(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPKMTGYQGHLJS-RNVIBTMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904154 | |

| Record name | Licochalcone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of licochalcone E?

A1: this compound has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol [, ].

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, structural elucidation of this compound has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].

Q3: What are the primary mechanisms of action of this compound against cancer cells?

A3: this compound exhibits anticancer activity through multiple pathways. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, migration, and invasion, and suppress angiogenesis (formation of new blood vessels that supply tumors) [, , , ].

Q4: How does this compound influence inflammation?

A4: this compound demonstrates potent anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), primarily by inhibiting the activation of signaling pathways such as NF-κB and AP-1 [, ].

Q5: What is the role of this compound in modulating microglial polarization?

A5: Recent research suggests that this compound can shift microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This effect is linked to its ability to inhibit choline uptake via choline transporter-like protein 1 (CTL1) in microglia [].

Q6: How does this compound affect liver health?

A6: this compound has been shown to protect against carbon tetrachloride-induced liver toxicity in mice, potentially by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB) expression []. It also exhibits antidiabetic effects, potentially improving insulin sensitivity [, ].

Q7: Does this compound interact with specific enzymes?

A7: Research indicates that this compound can inhibit thioredoxin reductase 1 (TrxR1) expression, which plays a crucial role in cellular redox balance. This inhibition subsequently influences the Nrf2/STAT6 signaling pathway, contributing to its antitumor effects in neuroblastoma cells [].

Q8: How do structural modifications impact the activity of this compound?

A8: Specific structural features are crucial for this compound's biological activity. Studies on licochalcone analogs reveal that the presence of isopentenyl and hydroxyl groups on the A ring significantly contributes to its ability to inhibit pancreatic lipase []. Further SAR studies with this compound derivatives are necessary to fully elucidate the impact of structural modifications on its potency, selectivity, and other pharmacological properties [].

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A9: While detailed PK/PD studies on this compound are limited, research suggests it is orally bioavailable. In the 4T1 mammary orthotopic cancer model, oral administration of this compound effectively suppressed tumor growth and lung metastasis [, ].

Q10: What in vitro and in vivo models have been used to investigate the biological activities of this compound?

A10: Various models have been employed to study this compound, including:* Cancer: Human cancer cell lines (e.g., KB oral cancer cells, FaDu pharyngeal squamous carcinoma cells, MDA-MB-231 breast cancer cells, SH-SY5Y and SK-N-BE(2) neuroblastoma cells) [, , , ].* Inflammation: Murine macrophage cell line (RAW 264.7) [, ] and mouse models of inflammation [].* Liver Toxicity: Mouse model of carbon tetrachloride-induced liver injury [].* Microglial Polarization: Immortalized mouse microglial cell line (SIM-A9) []. * Antibacterial Activity: Staphylococcus aureus strains (including methicillin-resistant strains) [, , ].

Q11: What is known about the safety and toxicity profile of this compound?

A11: While this compound generally exhibits low toxicity in preclinical studies, further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use [, ].

Q12: What are the potential applications of this compound in drug development?

A12: Based on its diverse biological activities, this compound holds promise for the development of novel therapeutics targeting:

- Cancer: Its ability to inhibit tumor growth, metastasis, and angiogenesis makes it a potential candidate for anticancer drug development [, , ].

- Inflammatory Diseases: Its anti-inflammatory properties suggest potential for treating conditions like arthritis, inflammatory bowel disease, and skin disorders [, ].

- Neurodegenerative Diseases: Its ability to inhibit Aβ aggregation and modulate microglial polarization suggests potential for treating Alzheimer's disease [].

- Metabolic Disorders: Its antidiabetic effects and potential to improve insulin sensitivity warrant further investigation for treating type 2 diabetes [, ].

- Bacterial Infections: Its antibacterial activity, particularly against antibiotic-resistant strains like MRSA, makes it a potential candidate for developing new antibacterial agents [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。